N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The presence of multiple rings and functional groups in this molecule would likely result in a complex three-dimensional structure. The electron-withdrawing nature of the trifluoromethyl group could influence the electronic distribution in the phenyl ring, potentially affecting its reactivity. The imidazole and tetrazole rings are both aromatic and planar, which could have implications for the molecule’s stability and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .Scientific Research Applications
Antitumor Activities
Several studies have explored the antitumor properties of compounds structurally related to "N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide." For instance, the synthesis and chemistry of imidazotetrazines, compounds sharing a similar chemical backbone, have shown curative activity against various leukemia strains, suggesting potential as broad-spectrum antitumor agents. These compounds may act as prodrug modifications, converting into active forms that exhibit antitumor effects through mechanisms such as DNA methylation or alkylating agent release (Stevens et al., 1984).
Synthetic Methodologies
The development of new synthetic routes for antitumor drugs like temozolomide, which shares a similar heterocyclic framework with "this compound," highlights the importance of these compounds in medicinal chemistry. These methodologies aim to improve the efficiency, yield, and applicability of the synthesis processes, making the production of such compounds more feasible for therapeutic use (Wang et al., 1997).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N7O/c16-15(17,18)11-2-4-12(5-3-11)25-22-13(21-23-25)14(26)20-6-1-8-24-9-7-19-10-24/h2-5,7,9-10H,1,6,8H2,(H,20,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJYYAQWKUDIFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2N=C(N=N2)C(=O)NCCCN3C=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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